molecular formula C5H7FO3 B2641841 Methyl 4-fluoro-3-oxobutanoate CAS No. 95399-93-2

Methyl 4-fluoro-3-oxobutanoate

Cat. No.: B2641841
CAS No.: 95399-93-2
M. Wt: 134.106
InChI Key: OJYJRDRXGWCIND-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-oxobutanoate is an organic compound with the molecular formula C5H7FO3 and a molecular weight of 134.11 g/mol . It is a fluorinated ester, which is often used as an intermediate in organic synthesis due to its reactive functional groups.

Scientific Research Applications

Methyl 4-fluoro-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Safety and Hazards

“Methyl 4-fluoro-3-oxo-butanoate” is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H225 and H314 . These hazard statements indicate that the substance is highly flammable and can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-3-oxobutanoate can be synthesized through various methods. One common route involves the fluorination of methyl acetoacetate. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced fluorinating agents and catalysts to achieve efficient conversion rates. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-oxobutanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-3-oxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

methyl 4-fluoro-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYJRDRXGWCIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Fluoroacetyl chloride (7.1 g, 73 mmoles) was added dropwise to a stirred solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (10.65 g, 74 mmoles) and pyridine (16.85 ml, 210 mmoles) in methylene chloride (75 ml) keeping the temperature below 10°. After stirring for 16 hours at room temperature the solution was diluted with methylene chloride (100 ml and then washed with 1N hydrochloric acid (200 ml) and water (100 ml). The organic extract was dried (Na2SO4) and the solvent removed in vacuo. The residue was dissolved in methanol (150 ml) and the solution heated at reflux for 2.5 hours. Removal of the solvent followed by distillation at 60°-80° (bath temp)/14 mm Hg gave methyl 4-fluoro-3-oxobutanoate (6.4 g).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
16.85 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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